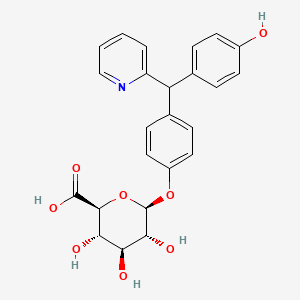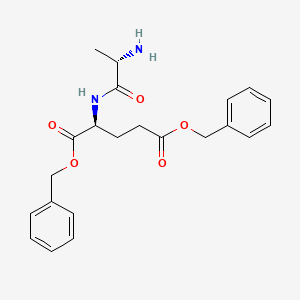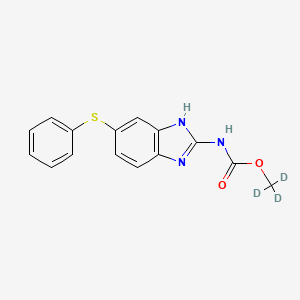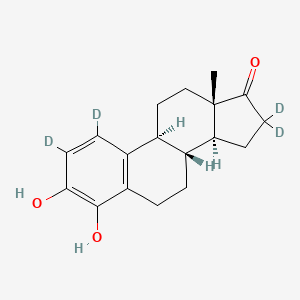
4-Hydroxyöstron-d4
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-Hydroxy Estrone-d4 is similar to that of 4-OHE1, but it contains four deuterium atoms that replace four hydrogen atoms . This modification makes it useful as an internal standard in analytical chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy Estrone-d4 include a molecular formula of C18H18D4O3 and a molecular weight of 274.39 . It is also noted that the density is 1.2±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Neuroprotektion
4-Hydroxyöstron-d4 wurde als ein potentes neuroprotektives Mittel identifiziert. Studien haben gezeigt, dass es neuronale Zellen vor oxidativem Schaden schützen kann, was ein wesentlicher Faktor bei der Entwicklung neurodegenerativer Erkrankungen ist . Seine Wirksamkeit übertrifft die anderer Östrogen-Metabolite, einschließlich 17β-Östradiol, beim Schutz vor oxidativer Neurotoxizität in vitro und in vivo .
Biochemie
Im Bereich der Biochemie wird this compound verwendet, um den Östrogenstoffwechsel zu verstehen. Studien zur hochauflösenden Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS) unter Verwendung stabiler Isotopenmarkierung haben die Stoffwechselwege von Östrogenen aufgeklärt und die Rolle von 4-Hydroxyöstron als wichtigem Metaboliten hervorgehoben .
Pharmakologie
Pharmakologisch gesehen deutet die starke neuroprotektive Wirkung von this compound auf mögliche therapeutische Anwendungen hin. Es könnte ein Kandidat für eine Östrogenersatztherapie sein, die mit einer Reduzierung neurodegenerativer Erkrankungen und kognitiven Verbesserungen bei Frauen nach der Menopause in Verbindung gebracht wurde .
Neurowissenschaften
In den Neurowissenschaften ist die schützende Wirkung von this compound gegen Glutamat-induzierten oxidativen Stress und neuronalen Zelltod von besonderem Interesse. Dies hat Auswirkungen auf das Verständnis und die potenzielle Behandlung neurodegenerativer Erkrankungen, bei denen oxidativer Stress ein mitwirkender Faktor ist .
Onkologie
This compound ist in der Onkologie aufgrund seiner Verbindung zu Brustkrebs relevant. Die Konzentration von 4-Hydroxyöstron ist bei Brustkrebserkrankungen signifikant höher als bei gesunden Kontrollpersonen, was auf seine Rolle in der Kanzerogenese und sein Potenzial als Biomarker für die Diagnose hindeutet .
Endokrinologie
Endokrinologisch gesehen ist this compound Teil des östrogenen Aktivitätspektrums. Seine Stoffwechselwege und Wechselwirkungen mit Östrogenrezeptoren sind entscheidend für das Verständnis des hormonellen Gleichgewichts und von Störungen .
Toxikologie
Toxikologisch gesehen ist die Untersuchung von this compound unerlässlich, um das Risiko von endokrinen Disruptoren zu beurteilen. Sein Vorkommen in Umweltproben und seine möglichen Auswirkungen auf die menschliche Gesundheit sind Bereiche der aktiven Forschung .
Umweltwissenschaften
In den Umweltwissenschaften wird this compound aufgrund seines Vorkommens als natürliches Östrogen in Kuhmilch und seines Status als endokriner Disruptor überwacht. Analytische Methoden wie GC-MS werden für seinen Nachweis und seine Quantifizierung in Umweltproben entwickelt .
Wirkmechanismus
Target of Action
4-Hydroxy Estrone-d4, also known as 4-Hydroxyestrone, is an endogenous, naturally occurring catechol estrogen and a minor metabolite of estrone and estradiol . It primarily targets neuronal cells, where it exhibits a strong neuroprotective effect against oxidative damage .
Mode of Action
The neuroprotective effect of 4-Hydroxy Estrone-d4 involves increased cytoplasmic translocation of the protein p53 . This translocation results from the deacetylation of p53 mediated by SIRT1, a protein known for its role in cellular regulation .
Biochemical Pathways
The main metabolic pathway of 4-Hydroxy Estrone-d4 in the central nervous system is estrogen 4-hydroxylation . This process leads to the production of 4-Hydroxy Estrone-d4, which then exerts its neuroprotective effects. The compound’s action is particularly significant in the context of oxidative stress, a recognized factor in the development of neurodegenerative diseases .
Pharmacokinetics
It is known that estrogens, including 4-hydroxy estrone-d4, circulate bound to sex hormone-binding globulin and albumin . The sulfate form of these hormones may serve as a storage form and can be freely converted back to estrone and estriol .
Result of Action
The primary result of 4-Hydroxy Estrone-d4’s action is the protection of neuronal cells against oxidative damage . It has been found to have the strongest neuroprotective effect among 25 endogenous estrogen metabolites tested, even stronger than 17β-estradiol . This protective effect is observed both in vitro, using immortalized mouse hippocampal neuronal cells, and in vivo, against kanic acid-induced hippocampal oxidative damage in rats .
Action Environment
The action of 4-Hydroxy Estrone-d4 can be influenced by various environmental factors. For instance, oxidative stress in the neuronal environment can enhance the neuroprotective effect of this compound . Additionally, the presence of other molecules, such as glutamate, can modulate the compound’s action, as glutamate-induced oxidative stress is considered an important contributing factor in neurodegenerative diseases .
Zukünftige Richtungen
4-Hydroxy Estrone-d4 is a valuable tool for researchers studying the effects of estrogens on human health . Its unique chemical structure allows for accurate measurement of 4-OHE1 levels in biological samples and helps advance our understanding of the role of estrogens in disease and physiology . It is expected that the use of 4-Hydroxy Estrone-d4 in research will continue to grow in the future .
Biochemische Analyse
Biochemical Properties
4-Hydroxy Estrone-d4 plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with p53, a protein that regulates the cell cycle and hence functions as a tumor suppressor. The neuroprotective effect of 4-Hydroxy Estrone-d4 involves increased cytoplasmic translocation of p53 resulting from SIRT1-mediated deacetylation of p53 .
Cellular Effects
4-Hydroxy Estrone-d4 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, in immortalized mouse hippocampal neuronal cells, 4-Hydroxy Estrone-d4 has been found to have the strongest neuroprotective effect against oxidative neurotoxicity among 25 endogenous estrogen metabolites tested .
Molecular Mechanism
The mechanism of action of 4-Hydroxy Estrone-d4 is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the neuroprotective effect of 4-Hydroxy Estrone-d4 involves the increased cytoplasmic translocation of p53, a process mediated by SIRT1 .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 4-Hydroxy Estrone-d4 can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, 4-Hydroxy Estrone-d4 has been found to exert a stronger protective effect than 17β-estradiol against kanic acid-induced hippocampal oxidative damage in rats .
Metabolic Pathways
4-Hydroxy Estrone-d4 is involved in several metabolic pathways. It interacts with various enzymes or cofactors. For instance, analysis of brain microsomal enzymes shows that estrogen 4-hydroxylation is the main metabolic pathway in the central nervous system .
Eigenschaften
IUPAC Name |
(8R,9S,13S,14S)-1,2,16,16-tetradeuterio-3,4-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h4,6,11-12,14,19,21H,2-3,5,7-9H2,1H3/t11-,12-,14+,18+/m1/s1/i4D,6D,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZVQQZZOVBNLU-RFZGAVBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC(C4=O)([2H])[2H])C)O)O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857767 | |
| Record name | 3,4-Dihydroxy(1,2,16,16-~2~H_4_)estra-1,3,5(10)-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81586-98-3 | |
| Record name | 3,4-Dihydroxyestra-1,3,5(10)-trien-17-one-1,2,16,16-d4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81586-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydroxy(1,2,16,16-~2~H_4_)estra-1,3,5(10)-trien-17-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


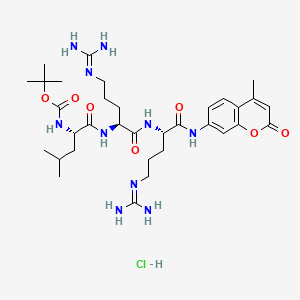

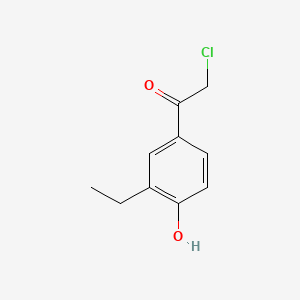
![1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B588365.png)

![N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine](/img/structure/B588368.png)
![trideuteriomethyl N-[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]carbamate](/img/structure/B588371.png)
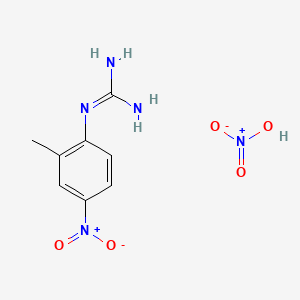
![2-[2,7-Dimethyl-3,6-bis(ethylamino)-9-cyano-9H-xanthene-9-yl]benzoic acid ethyl ester](/img/structure/B588373.png)

